7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Description
Introduction to Pyrrolopyridine Derivatives
Historical Context and Significance of Pyrrolopyridine Scaffolds
Pyrrolopyridines, or azaindoles, are bicyclic aromatic systems comprising a pyrrole ring fused to a pyridine ring. First isolated from natural alkaloids such as camptothecin (a topoisomerase I inhibitor derived from Camptotheca acuminata), these scaffolds have evolved into indispensable tools in drug discovery. The six structural isomers of pyrrolopyridine differ in nitrogen atom positioning, which dictates their electronic properties and biological interactions.
The synthetic exploration of pyrrolopyridines accelerated in the late 20th century, driven by their resemblance to purine nucleotides. This similarity enables competitive binding to ATP pockets in kinases, making them pivotal in oncology. Notable examples include vemurafenib (a BRAF kinase inhibitor for melanoma) and pexidartinib (a CSF1R inhibitor). The 1H-pyrrolo[3,2-b]pyridine core, in particular, has been optimized for GluN2B receptor modulation and kinase inhibition, underscoring its versatility.
Structural Features of 7-Chloro-5-Methyl-2-Phenyl-1H-Pyrrolo[3,2-b]pyridine
The compound this compound (C₁₄H₁₁ClN₂; MW 242.70) features a fused bicyclic system with three distinct substituents (Figure 1):
- Chloro group at position 7 : Enhances electrophilicity and influences π-stacking interactions.
- Methyl group at position 5 : Improves metabolic stability by steric shielding.
- Phenyl group at position 2 : Contributes to hydrophobic interactions in protein binding pockets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂ |
| Molecular Weight | 242.70 g/mol |
| SMILES | CC1=NC2=C(NC(=C2)C2=CC=CC=C2)C(Cl)=C1 |
| XLogP3 | 3.5 (predicted) |
| Hydrogen Bond Acceptors | 2 |
The planar structure of the pyrrolo[3,2-b]pyridine core facilitates π-π interactions with aromatic residues in biological targets, while the chloro and methyl groups fine-tune solubility and bioavailability.
Relevance in Medicinal Chemistry and Materials Science
Medicinal Chemistry
In drug design, this compound’s scaffold has been leveraged for kinase inhibition and receptor modulation. For instance:
- Kinase Inhibition : Analogous 1H-pyrrolo[3,2-b]pyridines exhibit nanomolar affinity for TNIK (TRAF2- and NCK-interacting kinase), a regulator of Wnt signaling in cancers. The chloro substituent may enhance halogen bonding with kinase hinge regions.
- Anticancer Activity : Derivatives with similar substitution patterns inhibit Aurora A kinase (IC₅₀ < 1 µM), a target in mitotic regulation.
- Neuropharmacology : The core structure is explored in GluN2B-negative allosteric modulators for neurodegenerative diseases, where the phenyl group augments blood-brain barrier permeability.
Materials Science
Pyrrolopyridine derivatives are emerging in materials science due to their electron-deficient aromatic systems. For example:
- Organic Electronics : Triazine-functionalized pyrrolopyrroles form covalent organic frameworks (COFs) with high specific capacitance (638 F g⁻¹), suitable for supercapacitors.
- Catalysis : The nitrogen-rich structure facilitates coordination with transition metals, enabling applications in heterogeneous catalysis.
Properties
IUPAC Name |
7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEPJLRNZROUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445778 | |
| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026076-88-9 | |
| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact industrial methods can vary depending on the scale and specific requirements of the production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrrolopyridines, including 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Kinase Inhibition :
-
Neuroprotective Effects :
- Preliminary studies suggest that pyrrolo[3,2-b]pyridine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress .
Pharmacological Applications
- Antimicrobial Properties :
- Anti-inflammatory Activity :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
Key Compounds and Structural Differences:
Synthetic Accessibility:
- The target compound’s synthesis likely involves Suzuki coupling for the phenyl group and halogenation for the chlorine substituent. By contrast, analogs like Compound 7 (from ) are synthesized via nucleophilic aromatic substitution with 4-azaindole, yielding 11–21% .
- 7-Chloro-2-ethyl-5-(trifluoromethyl)-...-6-carbonitrile (–9) requires advanced cross-coupling techniques, reflecting higher synthetic complexity .
Physicochemical Properties:
- The trifluoromethyl and carbonitrile groups in Compound 8–9 (–9) significantly lower pKa and improve resistance to oxidative metabolism compared to the methyl and phenyl groups in the target compound .
- The ketone in 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one () increases water solubility but reduces blood-brain barrier penetration .
Biological Activity
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H11ClN2
- Molecular Weight : 242.7 g/mol
- CAS Number : 1026076-88-9
Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound has shown potential as an inhibitor of specific pathways involved in cancer progression and inflammation.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For example:
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 20 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects:
- In Vivo Studies : Animal models indicated a reduction in paw edema comparable to indomethacin, a standard anti-inflammatory drug. The percentage inhibition was noted at various time intervals post-administration .
Case Studies
A notable case study involved the use of this compound in a preclinical trial focusing on its efficacy against specific cancer types:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine, and how are intermediates validated?
- Methodology : Multi-step synthesis is typical. For example, a pyridine precursor (e.g., 5-methyl-2-phenylpyrrolo[3,2-b]pyridine) undergoes chlorination using POCl₃ or SOCl₂ under reflux, followed by purification via column chromatography. Intermediate validation relies on ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity thresholds) .
- Key Considerations : Monitor reaction regioselectivity, as competing sites (e.g., N-protection vs. ring chlorination) can yield byproducts .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
- Methodology : Accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C for 24–72 hours. Analyze degradation products using LC-MS and compare to reference standards.
- Findings : Pyrrolopyridine derivatives often show instability in strongly acidic/basic conditions due to hydrolysis of the chloro substituent. π-π stacking interactions (observed in X-ray crystallography) may enhance solid-state stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Primary Tools :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 257.06).
- X-ray crystallography : Resolve regiochemistry of substituents and intermolecular interactions (e.g., C–H···O bonds) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on the pyrrolopyridine core?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. Compare predicted reactivity with experimental outcomes (e.g., chlorination at C7 vs. competing positions).
- Insights : Electron-deficient rings favor electrophilic attack at positions with higher localization of π-electrons. Steric effects from the phenyl group may redirect reactivity .
Q. What strategies mitigate competing byproducts during N-protection or functionalization?
- Approaches :
- Use bulky protecting groups (e.g., methoxymethyl chloride) to reduce steric clashes.
- Optimize solvent polarity (e.g., THF or DMF) to stabilize transition states.
- Monitor reaction progress via TLC to isolate intermediates early .
- Case Study : N-protection of analogous compounds yielded a 1:1.6 ratio of regioisomers, highlighting the need for precise stoichiometry .
Q. How does structural modification (e.g., methyl/chloro substituents) influence biological activity in kinase inhibition assays?
- Experimental Design :
Synthesize analogs with variations at C5 (methyl vs. ethyl) and C7 (Cl vs. F).
Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays.
Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity.
- Data Interpretation : Methyl groups at C5 enhance hydrophobic interactions in kinase pockets, while chloro at C7 improves selectivity over off-targets .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
